9-(2-bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
Overview
Description
9-(2-bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a bromophenyl group and a fused dioxolo-furo-quinoline system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the dioxolo-furo-quinoline core, followed by the introduction of the bromophenyl group. Key steps may include:
Formation of the dioxolo-furo-quinoline core: This can be achieved through cyclization reactions involving appropriate starting materials such as dioxolane derivatives and quinoline precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
9-(2-bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization and Ring-Opening Reactions: The dioxolo and furo rings can participate in cyclization or ring-opening reactions, leading to structural modifications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
9-(2-bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in research to understand its interaction with biological targets and its mechanism of action.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(2-bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one involves its interaction with specific molecular targets in biological systems. It may act by:
Inhibiting Enzymes: The compound can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.
Interacting with DNA: It may intercalate into DNA, affecting replication and transcription processes.
Modulating Receptor Activity: The compound can interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-chlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
- 9-(2-fluorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
- 9-(2-methylphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
Uniqueness
The uniqueness of 9-(2-bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one lies in its bromophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom can enhance its ability to participate in substitution reactions and may also affect its interaction with biological targets.
Properties
IUPAC Name |
8-(2-bromophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO4/c19-11-4-2-1-3-9(11)16-10-5-14-15(24-8-23-14)6-12(10)20-13-7-22-18(21)17(13)16/h1-6,16,20H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBQAFTUNFHSKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=CC=C5Br)C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201139038 | |
Record name | 9-(2-Bromophenyl)-6,9-dihydro-1,3-dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201139038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866138-52-5 | |
Record name | 9-(2-Bromophenyl)-6,9-dihydro-1,3-dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866138-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(2-Bromophenyl)-6,9-dihydro-1,3-dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201139038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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